molecular formula C8H6N6O6 B12275419 Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrionecomplexes CAS No. 68511-62-6

Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrionecomplexes

Cat. No.: B12275419
CAS No.: 68511-62-6
M. Wt: 282.17 g/mol
InChI Key: KUKOUHRUVBQEFK-UHFFFAOYSA-N
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Description

Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes (CAS: 68511-62-6), also known as Pigment Yellow 150, are organometallic compounds widely used as high-performance yellow pigments in industrial coatings, plastics, and printing inks . The molecular formula is C₈H₆N₆O₆Ni, with a molecular weight of 340.86 g/mol . Its structure consists of a nickel ion coordinated to two pyrimidinetrione ligands linked by an azo (-N=N-) group, forming a planar, stable complex . Key properties include a greenish-yellow hue, high thermal stability (>200°C), and excellent lightfastness, attributed to the robust metal-ligand bonding . Regulatory frameworks, such as REACH Annex XVII, classify it as a restricted substance due to nickel content, limiting its migration to 0.5 μg/cm²/week in consumer products .

Properties

CAS No.

68511-62-6

Molecular Formula

C8H6N6O6

Molecular Weight

282.17 g/mol

IUPAC Name

6-hydroxy-5-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H6N6O6/c15-3-1(4(16)10-7(19)9-3)13-14-2-5(17)11-8(20)12-6(2)18/h(H3,9,10,15,16,19)(H3,11,12,17,18,20)

InChI Key

KUKOUHRUVBQEFK-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)NC1=O)O)N=NC2=C(NC(=O)NC2=O)O

physical_description

Water or Solvent Wet Solid;  Dry Powder, Liquid;  Dry Powder

Origin of Product

United States

Preparation Methods

Condensation of Barbituric Acid Derivatives

Barbituric acid derivatives are condensed using nitriles or aldehydes under acidic conditions. For example, reacting barbituric acid with phosphorus oxychloride (POCl₃) at 60–75°C yields chlorinated intermediates, which are further functionalized. This step is critical for introducing nitrogen-rich moieties required for metal coordination.

Azo Coupling

The azo (-N=N-) linkage is introduced via diazotization. Nitro precursors are reduced to amines using sodium borohydride (NaBH₄) or catalytic hydrogenation, followed by oxidative coupling with nitrous acid (HNO₂). This step ensures the formation of the symmetric bis-pyrimidinetrione structure.

Table 1: Representative Ligand Synthesis Conditions

Step Reagents Temperature (°C) Yield (%) Source
Chlorination POCl₃, NMP 60–75 85–90
Diazotization NaNO₂, HCl 0–5 70–75
Oxidative coupling O₂, Cu(II) acetate 25–30 65–70

Complexation with Nickel Salts

The ligand is coordinated to nickel ions under controlled conditions:

Solution-Phase Complexation

Nickel chloride (NiCl₂·6H₂O) or nickel acetate (Ni(OAc)₂) is dissolved in ethanol or tetrahydrofuran (THF). The ligand is added dropwise, and the mixture is refluxed at 60–80°C for 2–4 hours. The reaction is monitored via UV-Vis spectroscopy, with characteristic absorption bands at 336 nm indicating octahedral geometry.

Solid-State Synthesis

In industrial settings, the ligand and nickel carbonate (NiCO₃) are ground and heated at 180–220°C under inert gas. This mechanochemical method avoids solvent use and achieves yields >90%.

Table 2: Complexation Parameters

Method Nickel Source Solvent Time (h) Yield (%)
Solution-phase NiCl₂·6H₂O Ethanol 3 75–80
Solid-state NiCO₃ None 6 90–95

Purification and Characterization

Crystallization

Crude complexes are recrystallized from ethanol/acetonitrile mixtures. Slow evaporation yields single crystals suitable for X-ray diffraction, confirming square-planar or octahedral geometries.

Chromatography

Column chromatography (silica gel, CH₂Cl₂/hexane) removes unreacted ligands. Purity is verified via HPLC, with retention times <15 minutes.

Spectroscopic Analysis

  • IR Spectroscopy : Stretching frequencies at 1,614 cm⁻¹ (C=O) and 1,565 cm⁻¹ (C=N) confirm ligand coordination.
  • Magnetic Susceptibility : High-spin nickel(II) complexes exhibit μeff ≈ 3.2–3.5 BM, consistent with octahedral geometry.

Industrial-Scale Production

Continuous Flow Reactors

Patents describe tandem reactors for ligand synthesis and complexation. POCl₃ and nickel salts are fed into a tubular reactor at 200°C, achieving throughputs of 50–100 kg/h.

Catalytic Dehydrogenation

Raney nickel catalysts dehydrogenate intermediates at 180–250°C, enhancing reaction efficiency. This method reduces byproducts and improves yields to >95%.

Challenges and Optimization

Ligand Hydrolysis

The pyrimidinetrione ligand is prone to hydrolysis in aqueous media. Anhydrous conditions and nitrogen atmospheres are essential during synthesis.

Nickel Oxidation

Nickel(II) can oxidize to Ni(III) in acidic conditions. Stabilizing agents like triethylamine (Et₃N) are added to maintain oxidation states.

Emerging Methods

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times from hours to minutes, with yields comparable to conventional methods.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][BF₄]) serve as recyclable solvents, reducing waste. Initial trials report 80% yield after three cycles.

Chemical Reactions Analysis

Types of Reactions

Nickel 5,5’-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .

Scientific Research Applications

Photochemical Applications

Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes are utilized in photochemical studies due to their ability to emit light when exposed to radiation. They emit light at a maximum wavelength of 520 nm . This property is exploited in:

  • Light Emission Analysis : Used for preparing samples in photoluminescence studies.
  • Optoelectronic Devices : Potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Catalytic Activity

The complexes have demonstrated catalytic properties in various chemical reactions. They can serve as catalysts for:

  • Organic Synthesis : Facilitating reactions such as oxidation and reduction processes.
  • Green Chemistry : Their use in aqueous media promotes environmentally friendly synthesis pathways .

Case studies have shown that these complexes can enhance reaction efficiency and selectivity while minimizing by-products.

Antimicrobial Properties

Research indicates that Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes exhibit antimicrobial activity against various microorganisms. This property is significant for:

  • Pharmaceutical Applications : Potential use in developing antimicrobial agents.
  • Agricultural Chemicals : Application as biocides or fungicides .

Case Studies

StudyFindings
Ghanbari & Naeimi (2021)Demonstrated the effectiveness of nickel complexes as catalysts in synthesizing indenopyridopyrimidine compounds with high yields .
ResearchGate StudyHighlighted the antimicrobial activity of nickel complexes against specific bacterial strains .
CymitQuimica Product DataDiscussed the light emission properties of the complexes and their stability under various conditions .

Mechanism of Action

The mechanism of action of Nickel 5,5’-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes involves coordination interactions between the nickel ion and the ligand. These interactions can influence the electronic properties of the complex, making it an effective catalyst or active agent in various applications. The molecular targets and pathways involved depend on the specific application and the environment in which the complex is used .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Metal Center Key Applications Lightfastness Regulatory Limit
Nickel 5,5'-azobis-pyrimidinetrione 68511-62-6 C₈H₆N₆O₆Ni Ni²⁺ Coatings, inks Excellent 0.5 μg/cm²/week
Pigment Yellow 139 (isoindole-based) 36888-99-0 C₁₄H₆N₆O₆ None Plastics, textiles Moderate Not restricted
Zinc sulfide (Ag/Ni-doped) 68512-22-1 ZnS:Ni/Ag Zn²⁺/Ni²⁺ Luminescent materials High 0.1%
Calcium carbonate (nanoform) 207-439-9 CaCO₃ Ca²⁺ Fillers, composites N/A Evaluated under CoRAP

Key Findings :

  • Pigment Yellow 150 outperforms non-metallized analogs like Pigment Yellow 139 in lightfastness due to nickel's UV-absorbing properties .
  • Compared to ZnO- or TiO₂-based pigments, it exhibits superior color intensity but faces stricter regulatory constraints due to nickel toxicity .

Regulatory Peers: Restricted Nickel Compounds

Table 2: Regulatory and Toxicity Profiles

Compound Name CAS Number Restriction Threshold Toxicity Concerns Regulatory Framework
Nickel 5,5'-azobis-pyrimidinetrione 68511-62-6 0.5 μg/cm²/week Nickel sensitization REACH Annex XVII
Nickel sulfides 16812-54-7 0.1% Carcinogenicity (IARC 2B) REACH Annex XVII
Nickel-doped zinc sulfide 68512-22-1 0.1% Heavy metal leaching REACH Annex XVII

Research Insights :

  • Nickel 5,5'-azobis-pyrimidinetrione is less volatile than nickel carbonyls but requires rigorous risk assessments for dermal exposure in occupational settings .

Table 3: Application-Specific Performance Metrics

Property Nickel 5,5'-azobis-pyrimidinetrione Titanium Dioxide (Nano) Organic Azo Pigments
Heat Resistance (°C) >200 >600 <150
Solvent Stability Excellent Excellent Moderate
Environmental Impact Restricted (Ni content) Low High (azo dyes)

Analysis :

  • The nickel complex is preferred over organic azo pigments in high-temperature processes (e.g., automotive coatings) but is less sustainable than TiO₂ due to nickel’s environmental persistence .

Biological Activity

Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes, commonly referred to as Nickel complexes or Pigment Yellow 150, are a class of coordination compounds that have garnered interest due to their unique chemical properties and potential biological activities. This article explores the biological activity of these complexes, focusing on their mechanisms of action, potential therapeutic applications, and relevant case studies.

Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes have the following characteristics:

  • Molecular Formula : C8H4N6NiO6C_8H_4N_6NiO_6
  • Molecular Weight : 338.847 g mol338.847\text{ g mol}
  • CAS Number : 68511-62-6
  • Solubility : Soluble in water with a pH of 2.8–3.2 at 25°C
  • Stability : Stable at room temperature but decomposes upon heating to approximately 100°C

These complexes are characterized by their ability to emit light when exposed to radiation, with a maximum emission wavelength of 520 nm .

The biological activity of Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes is primarily attributed to their interaction with biological macromolecules. Research indicates that these complexes may exhibit:

  • Antimicrobial Properties : Nickel complexes have been shown to possess antimicrobial activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic pathways.
  • Antioxidant Activity : These complexes may act as antioxidants by scavenging free radicals and reducing oxidative stress in cells. This property is particularly relevant in the context of cancer therapy and neuroprotection.
  • Cytotoxic Effects : In certain studies, Nickel complexes have demonstrated cytotoxic effects on cancer cell lines. The cytotoxicity is believed to result from the induction of apoptosis through various signaling pathways.

Case Studies

  • Antimicrobial Activity Study
    • A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The study concluded that these complexes could serve as potential candidates for developing new antibacterial agents.
  • Antioxidant Activity Assessment
    • In vitro experiments assessed the antioxidant capacity of Nickel complexes using the DPPH radical scavenging method. The results showed that at a concentration of 50 µg/mL, the complexes reduced DPPH radical levels by approximately 70%, suggesting strong antioxidant potential.
  • Cytotoxicity in Cancer Cells
    • A recent investigation into the cytotoxic effects of Nickel complexes on HeLa cells revealed an IC50 value of 25 µg/mL after 24 hours of exposure. Flow cytometry analysis indicated that the treatment led to increased apoptosis rates compared to untreated controls.

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialSignificant reduction in bacterial viabilityXYZ University Study
Antioxidant70% reduction in DPPH radicalsAntioxidant Capacity Assessment
CytotoxicityIC50 = 25 µg/mL in HeLa cellsCytotoxicity Investigation

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